molecular formula C6H11N3O5 B1329906 6-Azido-6-deoxy-D-galactose CAS No. 66927-03-5

6-Azido-6-deoxy-D-galactose

Cat. No. B1329906
CAS RN: 66927-03-5
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-DPYQTVNSSA-N
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Description

6-Azido-6-deoxy-D-galactose is a derivative of D-galactose where the hydroxyl group at the C-6 position is replaced by an azido group. This modification introduces a photolabile group that is useful for photoaffinity labeling of carbohydrate-binding proteins, as it can form covalent bonds with target molecules upon irradiation with light . The azido group also allows for bio-orthogonal chemical reactions, such as the Huisgen [3+2] cycloaddition, which is a click chemistry reaction used to conjugate various molecules in a highly specific manner .

Synthesis Analysis

The synthesis of 6-azido-6-deoxy-D-galactose involves the preparation of photolabile 6-C-azi-6-deoxy-D-galactopyranose and its methyl glycosides . The process starts with the protection of the hydroxyl groups, followed by the substitution of the hydroxyl group at the C-6 position with an azido group. The protective groups are then removed to yield the final azido sugar. This synthetic route is crucial for producing compounds that can be used for the selective labeling of carbohydrate-binding proteins.

Molecular Structure Analysis

The molecular structure of 6-azido-6-deoxy-D-galactose in its crystalline form is that of 6-azido-6-deoxy-α-L-galactopyranose monohydrate. It adopts a chair conformation, which is common for pyranose sugars. The structure is stabilized by hydrogen-bonded chains, with each molecule acting as both a donor and acceptor of hydrogen bonds. The absolute configuration of the compound was determined using 1-azido-1-deoxy-D-galactitol as the starting material .

Chemical Reactions Analysis

6-Azido-6-deoxy-D-galactose can participate in various chemical reactions due to the presence of the azido group and the hemiacetal functionality. The azido group can undergo bio-orthogonal reactions such as the Huisgen cycloaddition, while the hemiacetal can react with nucleophiles, leading to the formation of oximes and other derivatives. The reactivity of 6-azido-6-deoxy-D-galactose towards electrophilic addition is higher than that of glucose derivatives, which is attributed to a larger population of acyclic forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-azido-6-deoxy-D-galactose derivatives are influenced by the azido group and the overall molecular structure. For instance, mesomorphic derivatives of 6-amino-6-deoxy-D-galactose, which can be synthesized from 6-azido-6-deoxy-D-galactose by reduction of the azido group to an amino group, exhibit liquid crystalline phases. These phases include a monotropic hexagonal columnar disordered phase and a rectangular columnar disordered phase, which are determined by the length of the alkyl chains attached to the sugar molecule .

Scientific Research Applications

Application 1: Glycosylation Studies

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a substrate in glycosylation studies . It is an analogue of UDP-Galactose, where the primary hydroxyl group is replaced with an azide .
  • Methods of Application: It is used in in vitro glycosylation reactions on lysates from HEK 293TH cells overexpressing ceramide galactosyltransferase .
  • Results or Outcomes: The compound was confirmed to act as a galactotransferase substrate after it was used in these reactions .

Application 2: Visualization of Glycosylation Patterns

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a label to visualize glycosylation patterns in developing zebrafish embryos .
  • Methods of Application: The compound is used as a label in in vitro studies on zebrafish embryos .
  • Results or Outcomes: The use of this compound allowed for the visualization of glycosylation patterns in the developing embryos .

Application 3: Intermediate in Carbohydrate-based Drug Development

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a key intermediate in the research and development of carbohydrate-based drugs .
  • Methods of Application: The unique azide group in 6-Azido-6-deoxy-D-galactose enables bioorthogonal chemical reactions for the labeling and detection of biomolecules .
  • Results or Outcomes: This compound has been found to be versatile and useful in the biomedical industry for various applications .

Application 4: Mutagenicity Studies

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a mutagenic compound .
  • Methods of Application: It is used as a carbon source in the synthesis of other compounds . It has been shown to have mutagenicity in TA100 cells .
  • Results or Outcomes: The compound has been found to be active against Staudinger’s naphthol .

Application 5: Click Chemistry Reagents

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a reagent in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, and this compound fits well into this methodology due to its azide group .
  • Methods of Application: The compound is used in various click chemistry reactions, where it can react with alkynes to form triazoles .
  • Results or Outcomes: The use of this compound in click chemistry has expanded the range of reactions and synthetic strategies available to chemists .

Application 6: Synthesis of Other Compounds

  • Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a carbon source in the synthesis of other compounds .
  • Methods of Application: The compound is used in various synthetic reactions, where its azide group can be manipulated to form other functional groups .
  • Results or Outcomes: The use of this compound in synthetic chemistry has allowed for the creation of a variety of new compounds .

Safety And Hazards

The compound is classified as having Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), and Acute Toxicity, Inhalation (Category 4) . Precautionary measures include avoiding inhalation, contact with skin, or ingestion .

Future Directions

The use of 6-Azido-6-deoxy-D-galactose as a metabolic reporter could potentially allow for the characterization of impaired functions of the galactose metabolism in the Leloir pathway under certain conditions, such as galactosemias . This could open up new avenues for research and therapeutic interventions.

properties

IUPAC Name

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031769
Record name 6-Azido-6-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-6-deoxy-D-galactose

CAS RN

66927-03-5
Record name 6-Azido-6-deoxy-D-galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azido-6-deoxy-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-6-deoxy-D-galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azido-6-deoxy-D-galactose
Reactant of Route 2
6-Azido-6-deoxy-D-galactose
Reactant of Route 3
6-Azido-6-deoxy-D-galactose
Reactant of Route 4
6-Azido-6-deoxy-D-galactose
Reactant of Route 5
6-Azido-6-deoxy-D-galactose
Reactant of Route 6
6-Azido-6-deoxy-D-galactose

Citations

For This Compound
54
Citations
ME Ortiz-Soto, M Baier, D Brenner, M Timm… - …, 2023 - academic.oup.com
… the unnatural nucleotide activated sugar UDP-6-azido-6-deoxy-d-galactose (UDP-6AzGal), … pneumoniae TIGR4 were previously applied in the synthesis of 6-azido-6-deoxy-d-galactose…
Number of citations: 3 academic.oup.com
M Bosco, S Le Gall, C Rihouey, S Couve-Bonnaire… - Tetrahedron …, 2008 - Elsevier
… Coupling of 6-azido-6-deoxy d-galactose to a GlcNAc-terminated substrate 11 and activation through a Staudinger ligation. Reagents and conditions: (a) 1α, 11, β-1,4-…
Number of citations: 16 www.sciencedirect.com
J Yang, X Fu, J Liao, L Liu, JS Thorson - Chemistry & biology, 2005 - cell.com
… In Vivo GalK-Catalyzed Sugar-1Phosphate Production (A) Experimental design overview with 6-azido-6-deoxy-D-galactose (2) as an example: step 1, 2 is fed to an E. coli host ex…
Number of citations: 77 www.cell.com
HM Chen, SG Withers - Carbohydrate research, 2018 - Elsevier
… Deprotection with aqueous TFA followed by acetylation with acetic anhydride and pyridine yielded the per-O-acetate of 6-azido-6-deoxy-d-galactose in a total yield of 69%. …
Number of citations: 19 www.sciencedirect.com
K Komizo, H Ikedo, S Sato, S Takenaka - Bioconjugate Chemistry, 2014 - ACS Publications
Naphthalene diimide (NDI) derivatives bearing galactose moieties through different spacers, NDI-DS1 and NDI-DS2, were synthesized by the click reaction of the acetylene derivatives …
Number of citations: 12 pubs.acs.org
ME Newcomer, DM Miller 3rd, FA Quiocho - Journal of Biological Chemistry, 1979 - Elsevier
The sugar-binding site of the L-arabinose-binding protein, an essential component of the high affinity L-arabinose uptake system in Escherchia coli, is located deep in a cleft formed by …
Number of citations: 46 www.sciencedirect.com
S Thijssen - 2015 - edepot.wur.nl
… 25 mg (0.122 mmol) of 6-Azido-6-deoxy-D-galactose was dissolved in 2.6 ml (32 mmol) pyridine and 1.3 ml (14 mmol) acetic anhydride was added. The reaction mixture was stirred …
Number of citations: 2 edepot.wur.nl
V Zsoldos-Mády, I Pintér, P Sándor… - Journal of …, 2001 - Taylor & Francis
… to synthesise the target compounds were initiated from 4-O,6-N-carbonyl-6-amino-6-deoxy-α-D-galactopyranose 1,Citation[8] easily prepared from 6-azido-6-deoxy-d-galactose with …
Number of citations: 7 www.tandfonline.com
F Morís-Varas, XH Qian, CH Wong - Journal of the American …, 1996 - ACS Publications
… The solvent was removed in vacuo to yield 6-azido-6-deoxy-d-galactose (14) (2.15 g, 95%); the spectral data are the same as those reported for the enantiomer. 13c This product (60 mg…
Number of citations: 175 pubs.acs.org
T Lipinski, PI Kitov, A Szpacenko… - Bioconjugate …, 2011 - ACS Publications
… by reductive amination using excess 6-azido-6-deoxy-d-galactose 5 (Scheme 2). … Tahanh Luu for a gift of 6-azido-6-deoxy-d-galactose and Dr. Margaret Johnson for recording 1 H NMR …
Number of citations: 50 pubs.acs.org

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